molecular formula C16H36N2O7 B605469 Amino-PEG7-amine CAS No. 332941-25-0

Amino-PEG7-amine

Número de catálogo: B605469
Número CAS: 332941-25-0
Peso molecular: 368.47 g/mol
Clave InChI: MWECBIRKDAZDRL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Propiedades

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N2O7/c17-1-3-19-5-7-21-9-11-23-13-15-25-16-14-24-12-10-22-8-6-20-4-2-18/h1-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWECBIRKDAZDRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679818
Record name 3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332941-25-0
Record name 3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Step 1: Hydroxyl Group Activation

PEG diol (HO-PEG7-OH) is reacted with p-toluenesulfonyl chloride (TsCl) or thionyl bromide (SOBr₂) to form PEG-bis-tosylate or PEG-bis-bromide. For PEG7, the reaction is typically conducted in anhydrous toluene or dichloromethane with triethylamine (TEA) as a base:

HO-PEG7-OH+2TsClTEA, tolueneTsO-PEG7-OTs+2HCl\text{HO-PEG}7\text{-OH} + 2 \, \text{TsCl} \xrightarrow{\text{TEA, toluene}} \text{TsO-PEG}7\text{-OTs} + 2 \, \text{HCl}

Reaction conditions are critical:

  • Temperature : 0–25°C to avoid PEG degradation.

  • Molar ratio (PEG:TsCl): 1:2.2 to ensure complete tosylation.

  • Purification : Precipitation in cold diethyl ether yields PEG-bis-tosylate as a white solid (purity >90%).

Step 2: Nucleophilic Amination

The activated PEG7 intermediate undergoes displacement with ammonia or ammonium hydroxide. A patent by Davis et al. describes using saturated ammonium hydroxide (29% NH₃) in chloroform at room temperature for 48 hours:

\text{TsO-PEG}7\text{-OTs} + 4 \, \text{NH}3 \rightarrow \text{H}2\text{N-PEG}7\text{-NH}2} + 2 \, \text{TsO}^- + 2 \, \text{NH}4^+

Key parameters :

  • Solvent ratio (chloroform:NH₄OH): 1:2 to 2:1 for efficient phase transfer.

  • Reaction time : 24–48 hours for complete displacement.

  • Workup : Extraction with saturated NaCl, drying (MgSO₄), and precipitation in ethyl ether yields this compound as a hygroscopic solid.

Yield and Purity :

ParameterValueSource
Yield85–106%*
Purity (HPLC)>95%
Molecular Weight368.5 g/mol

*Yield exceeding 100% is attributed to residual water in the product.

Alternative Synthetic Routes

Reductive Amination of PEG Dialdehyde

An optimized route from poly(oxyethylene) diglycolic acid (PEG-diCOOH) involves reductive amination. PEG7-diCOOH is converted to PEG7-dialdehyde using carbodiimide chemistry, followed by reaction with ethylenediamine and sodium cyanoborohydride:

HOOC-PEG7-COOHEDC, NHSO=C-PEG7-C=ONaBH3CN, NH2CH2CH2NH2H2N-PEG7-NH2\text{HOOC-PEG}7\text{-COOH} \xrightarrow{\text{EDC, NHS}} \text{O}\text{=C-PEG}7\text{-C=O} \xrightarrow{\text{NaBH}3\text{CN, NH}2\text{CH}2\text{CH}2\text{NH}2} \text{H}2\text{N-PEG}7\text{-NH}2

Advantages :

  • Avoids toxic intermediates (e.g., tosylates).

  • Higher functionalization control (85–90% amine substitution).

Challenges :

  • Requires stringent anhydrous conditions.

  • Byproduct formation (e.g., ethylenediamine-PEG7-ethylenediamine) necessitates HPLC purification.

Solid-Phase Synthesis

BroadPharm’s protocol adapts solid-phase techniques for small-scale synthesis. PEG7-diamine is assembled on Wang resin using Fmoc-protected PEG monomers. After iterative coupling/deprotection, the product is cleaved with trifluoroacetic acid (TFA).

Conditions :

  • Coupling agents : HATU/DIPEA in DMF.

  • Resin loading : 0.8–1.2 mmol/g.

  • Purity : 90–95% after reverse-phase HPLC.

Critical Analysis of Methodologies

Yield Optimization

The two-step method’s high yield (106%) is attributed to residual ammonium salts and water. However, excess water complicates downstream applications, necessitating azeotropic drying with toluene. In contrast, reductive amination provides drier products but at lower yields (70–80%).

Byproduct Mitigation

Formation of diethylenediamine-PEG7 (aPEG) is a major challenge in alternative routes. Diluting reactant concentrations to ≤10 mM reduces aPEG formation from 45% to <10%.

Scalability Comparison

MethodScalabilityCost EfficiencyPurity
Two-step activationHighModerate95%
Reductive aminationModerateHigh90%
Solid-phaseLowLow95%

Purification and Characterization

Chromatographic Techniques

  • Size Exclusion Chromatography (SEC) : Resolves PEG7-amine from higher MW byproducts (e.g., aPEG).

  • Reverse-Phase HPLC : C18 columns with acetonitrile/water gradients achieve >95% purity.

Spectroscopic Analysis

  • ¹H NMR : Peaks at δ 2.7–2.9 ppm (NH₂) and δ 3.6–3.8 ppm (PEG backbone).

  • FT-IR : N-H stretches at 3300 cm⁻¹ confirm amine functionality.

Industrial and Regulatory Considerations

  • Storage : -20°C under argon to prevent oxidative degradation.

  • Safety : Ammonium hydroxide and TsCl require handling in fume hoods with PPE.

  • Regulatory Status : Classified as "For Research Use Only" due to lack of GMP-grade validation.

Emerging Innovations

Recent advances include microfluidic continuous-flow systems, reducing reaction times from 48 hours to <2 hours while maintaining 90% yield. Enzyme-mediated amination using transaminases is also under exploration to replace harsh chemical reagents .

Análisis De Reacciones Químicas

Types of Reactions: Amino-PEG7-Amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Aplicaciones Científicas De Investigación

Bioconjugation

Overview : Amino-PEG7-Amine serves as an effective linker for bioconjugation, allowing the attachment of proteins, peptides, and other biomolecules through its reactive amino groups.

Key Features :

  • High Reactivity : The amino groups react readily with carboxylic acids, activated esters (NHS), and carbonyls, facilitating efficient conjugation.
  • Enhanced Stability : The PEG backbone contributes to the stability of the conjugated products, reducing aggregation and enhancing circulation time in biological systems.

Applications :

  • Therapeutic Proteins : this compound is used to modify therapeutic proteins, improving their pharmacokinetic profiles and reducing immunogenicity. For instance, PEGylation has been shown to prolong the half-life of proteins like interferon, enhancing their therapeutic efficacy .
  • Antimicrobial Peptides : Recent studies have demonstrated that PEGylated antimicrobial peptides exhibit improved resistance against proteolytic enzymes and enhanced antibacterial activity .

Drug Delivery Systems

Overview : The incorporation of this compound into drug delivery systems significantly improves solubility and bioavailability of therapeutic agents.

Case Study :
A study investigated the use of this compound in developing nanocarriers for camptothecin, a chemotherapeutic agent. The results indicated that the PEGylated formulation showed enhanced cellular uptake compared to free camptothecin, attributed to increased solubility provided by the PEG component .

Drug Formulation Type Cellular Uptake Improvement
CamptothecinNanocarrier2x higher than free drug

Surface Modification

Overview : this compound is employed in modifying surfaces of medical devices and nanoparticles to enhance their biocompatibility.

Applications :

  • Hydrophilic Coatings : The compound can be used to create hydrophilic layers on surfaces, which minimizes protein adsorption and enhances compatibility with biological tissues .
  • Nanoparticle Functionalization : By attaching this compound to nanoparticles, researchers can improve their stability and reduce immunogenic responses when introduced into biological systems .

Crosslinking Reagent

This compound acts as a crosslinking agent in polymer chemistry, allowing for the formation of hydrogels and other polymer networks.

Application Area Description
HydrogelsUsed in drug delivery systems for controlled release
Polymer NetworksEnhances mechanical properties of materials

Mecanismo De Acción

The mechanism of action of Amino-PEG7-Amine involves its ability to form stable covalent bonds with various functional groups. The amino groups react with carboxylic acids, NHS esters, and carbonyl compounds to form amides, esters, and imines, respectively. This reactivity allows this compound to act as a versatile linker in various chemical and biological applications .

Comparación Con Compuestos Similares

  • Amino-PEG1-Amine
  • Amino-PEG2-Amine
  • Amino-PEG3-Amine
  • Amino-PEG4-Amine
  • Amino-PEG5-Amine
  • Amino-PEG6-Amine
  • Amino-PEG8-Amine

Comparison: Amino-PEG7-Amine is unique due to its specific chain length, which provides an optimal balance between hydrophilicity and reactivity. Compared to shorter PEG derivatives, this compound offers enhanced solubility and flexibility, making it suitable for a wider range of applications. Longer PEG derivatives may offer increased solubility but can be less reactive and more challenging to handle .

Actividad Biológica

Amino-PEG7-Amine (CAS 332941-25-0) is a polyethylene glycol (PEG) derivative characterized by its dual amino functionality. This compound has gained attention in various biological applications due to its ability to form stable conjugates with biomolecules, enhancing solubility and reactivity in aqueous environments. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound features a linear PEG chain with two amino groups that enable it to engage in bioconjugation and crosslinking processes. The chemical structure enhances solubility in biological contexts, making it particularly useful for drug delivery systems and biochemical assays.

Key Properties:

  • Molecular Formula: C₁₄H₃₁N₃O₁₄
  • Molecular Weight: 332.41 g/mol
  • Solubility: Highly soluble in water due to the PEG component.

This compound does not exhibit inherent biological activity; instead, its functionality arises from its ability to covalently attach to biomolecules through its amino groups. This conjugation alters the properties of the attached biomolecule, which can enhance stability, solubility, and bioavailability.

Mechanism Highlights:

  • Covalent Bonding: Reacts with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls.
  • Bioconjugation Applications: Utilized in the development of drug delivery systems and diagnostic agents.

Applications in Research and Industry

This compound is employed across various fields, including:

  • Bioconjugation: Used for linking drugs to antibodies or other biomolecules.
  • Crosslinking Reagents: Acts as a crosslinker in polymer chemistry.
  • Synthesis of PROTACs: Serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are innovative therapeutic agents designed to selectively degrade proteins involved in disease processes.

Comparative Analysis with Related Compounds

This compound shares similarities with other PEG derivatives used in bioconjugation. Below is a comparison table highlighting key features:

Compound NameStructure TypeUnique Features
Amino-PEG4-AmineShorter PEG chainEnhanced reactivity but lower solubility
Azide-PEG7-AmineAzide functional groupUseful for click chemistry applications
t-Boc-Aminooxy-PEG7-AmineProtected amino groupAllows for selective deprotection during synthesis
t-Boc-N-amido-PEG7-AmineAmido functional groupProvides stability before activation

The dual amino functionality combined with a longer PEG chain gives this compound unique advantages for robust and versatile linking strategies.

Case Studies and Research Findings

Recent studies have focused on the interactions of this compound with various biomolecules. Key findings include:

  • Bioconjugation Efficiency:
    • Research demonstrates that this compound can effectively conjugate with proteins and peptides, significantly enhancing their stability and solubility in physiological conditions.
  • Drug Delivery Systems:
    • A study highlighted the use of this compound as a linker in drug delivery systems targeting cancer cells, demonstrating increased therapeutic efficacy compared to non-conjugated drugs .
  • Synthesis of PROTACs:
    • This compound has been successfully incorporated into PROTACs, leading to improved degradation of target proteins associated with various diseases.

Q & A

Q. Basic

  • Purity Analysis : Use reverse-phase HPLC with a C18 column and UV detection at 214 nm. Mobile phases often include water/acetonitrile gradients with 0.1% trifluoroacetic acid to resolve PEG-related impurities .
  • Molecular Weight Verification : Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS is preferred due to PEG’s polydispersity. Compare observed mass with theoretical values (e.g., 594.8 g/mol ± 1 Da) .
  • Quantitative Amine Assessment : Perform a ninhydrin assay or fluorescamine labeling to quantify free amine termini, ensuring stoichiometric accuracy in downstream applications .

What experimental strategies can mitigate solubility challenges of this compound in aqueous buffers?

Q. Advanced

  • Buffer Optimization : Adjust pH to 6–8 to protonate amine groups, reducing aggregation. Use phosphate or Tris buffers with ionic strengths ≤150 mM.
  • Co-Solvents : Add 10–20% (v/v) DMSO or ethanol to enhance solubility without destabilizing PEG’s hydrophilic backbone .
  • PEG Chain Modification : Introduce short alkyl spacers (e.g., C2–C4) between PEG and amine groups to reduce steric hindrance, as described in pegylated linker design .

How to design experiments to assess the stability of this compound under varying pH and temperature conditions?

Q. Advanced

  • Accelerated Stability Studies : Incubate the compound at 4°C, 25°C, and 37°C in buffers spanning pH 4–8. Sample aliquots at 0, 7, 14, and 30 days.
  • Degradation Monitoring : Analyze hydrolytic cleavage via SEC or LC-MS. PEG-amine bonds are prone to hydrolysis at pH < 5 or > 9, requiring buffered stabilization .
  • Kinetic Modeling : Use Arrhenius equations to predict shelf-life at standard storage conditions (e.g., 4°C) based on high-temperature degradation rates .

What statistical approaches are suitable for resolving contradictions in reported bioactivity data of this compound conjugates?

Q. Advanced

  • Meta-Analysis Framework : Apply the Cochrane Handbook’s guidelines to aggregate data from heterogeneous studies. Calculate I2I^2 statistics to quantify variability (e.g., I2>50%I^2 > 50\% indicates substantial heterogeneity) .
  • Sensitivity Analysis : Stratify studies by conjugation efficiency (e.g., amine-to-ligand ratios) or PEG chain length (7-mer vs. shorter variants) to identify confounding factors .
  • Bayesian Modeling : Use Markov chain Monte Carlo (MCMC) methods to estimate posterior distributions of bioactivity, accounting for study-specific biases .

How to validate the reproducibility of this compound synthesis across different laboratories?

Q. Basic

  • Protocol Standardization : Share detailed synthesis steps, including reaction times, molar ratios, and purification thresholds (e.g., ≥95% purity by HPLC).
  • Interlaboratory Trials : Use blinded samples to compare yields, purity, and amine content. Apply ANOVA to assess variance between labs .
  • Reference Materials : Distribute a characterized batch (e.g., CAS RN 1334172-76-7) as a benchmark for NMR and MS profiles .

How to optimize reaction conditions for conjugating this compound to therapeutic proteins without denaturation?

Q. Advanced

  • pH and Temperature Control : Maintain pH 7.4 (PBS) and 4°C to preserve protein tertiary structure. Avoid carbodiimide crosslinkers if the protein contains carboxylate-rich domains .
  • Site-Specific Conjugation : Use enzyme-mediated ligation (e.g., sortase A) or click chemistry (e.g., azide-alkyne cycloaddition) to minimize nonspecific amine coupling .
  • Real-Time Monitoring : Employ UV-Vis spectroscopy (280 nm) to track protein aggregation during conjugation, adjusting reactant stoichiometry dynamically .

What are the critical parameters for ensuring batch-to-batch consistency in this compound production?

Q. Advanced

  • Quality Control (QC) Metrics :

    ParameterTarget RangeMethod
    Amine Content1.9–2.1 mmol/gFluorescamine Assay
    Polydispersity Index (PDI)≤1.05SEC-MALS
    Endotoxin Levels<0.1 EU/mgLAL Assay
  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor PEG chain elongation and amine termination in real-time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amino-PEG7-amine
Reactant of Route 2
Amino-PEG7-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.